

Application Notes and Protocols for JNK-IN-8 in In Vivo Models

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Compound of Interest

Compound Name: JS-8

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Introduction

JNK-IN-8 is a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK), targeting JNK1, JNK2, and JNK3.^{[1][2][3]} It functions by covalently binding to a conserved cysteine residue within the ATP-binding site of the JNK isoforms.^[3] Dysregulation of the JNK signaling pathway is implicated in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.^{[1][2]} In oncology, particularly in aggressive cancers like triple-negative breast cancer (TNBC) and pancreatic cancer, JNK-IN-8 has demonstrated significant therapeutic potential in preclinical in vivo models by suppressing tumor growth and sensitizing cancer cells to other therapeutic agents.^{[4][5][6]} These application notes provide detailed protocols for the utilization of JNK-IN-8 in in vivo experimental settings.

Data Presentation

In Vivo Study Parameters for JNK-IN-8

Parameter	Study 1: TNBC Xenograft	Study 2: TNBC PDX and Syngeneic Model	Study 3: Pancreatic Cancer PDX
Animal Model	Nude female mice (nu/J)	Nude mice (for PDX)	NOD SCID γ (NSG) immunodeficient mice
Tumor Model	Orthotopic injection of MDA-MB-231 human TNBC cells	Subcutaneous implantation of TNBC004 PDX tumors or E0771 syngeneic tumors	Subcutaneous implantation of PDX tumors (P319-T1, 411-T1)
JNK-IN-8 Dosage	25 mg/kg	20 mg/kg	30 mg/kg
Combination Agent	Lapatinib (75 mg/kg)	Monotherapy	FOLFOX (5-FU/Oxaliplatin/Leucovorin)
Administration Route	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)
Treatment Schedule	Not specified	Daily for 10 days	Twice weekly for 28 days
Tumor Volume at Treatment Initiation	~80 mm ³ ^[5]	~150 mm ³ ^[4]	Not specified
Primary Outcome	Increased survival, delayed tumor growth ^[5]	Significantly slowed tumor growth ^[4]	Enhanced tumor growth inhibition in combination with FOLFOX ^[6]

In Vitro Potency of JNK-IN-8

Target	IC ₅₀
JNK1	4.67 nM ^[1]
JNK2	18.7 nM ^[1]
JNK3	0.98 nM ^[1]

Experimental Protocols

Preparation of JNK-IN-8 for In Vivo Administration

JNK-IN-8 is a powder with low aqueous solubility.[\[1\]](#) For in vivo studies, it is typically formulated in a vehicle suitable for intraperitoneal injection.

Materials:

- JNK-IN-8 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Protocol:

- Prepare a stock solution of JNK-IN-8 in DMSO. For example, to make a 10 mM stock, resuspend 1 mg of JNK-IN-8 in 197 μ L of DMSO.[\[1\]](#)
- For the final injectable solution, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[7\]](#)
- The working solution should be prepared fresh on the day of use.[\[7\]](#)
- To prepare the working solution, first mix the DMSO (containing JNK-IN-8), PEG300, and Tween-80.
- Add the saline to the mixture and vortex until a clear solution is formed. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[\[7\]](#)
- The final concentration of JNK-IN-8 should be calculated based on the desired dosage (e.g., 20-30 mg/kg) and the injection volume appropriate for the animal model (typically 100-200 μ L for a mouse).

In Vivo Xenograft/PDX Tumor Model Protocol

This protocol describes the use of JNK-IN-8 in a subcutaneous tumor model in mice.

Materials:

- Immunocompromised mice (e.g., nude, NSG)
- Cancer cells or patient-derived xenograft (PDX) tissue
- Matrigel (optional, for cell line xenografts)
- JNK-IN-8 working solution
- Vehicle control solution
- Calipers for tumor measurement
- Animal scale

Procedure:

- Tumor Implantation:
 - For cell line-derived xenografts (CDX), inject a suspension of cancer cells (e.g., 3×10^6 MDA-MB-231 cells) in PBS, optionally mixed with Matrigel, subcutaneously into the flank of the mice.[\[5\]](#)
 - For PDX models, surgically implant small tumor fragments subcutaneously.[\[4\]](#)
- Tumor Growth Monitoring:
 - Allow tumors to establish and grow to a predetermined average volume (e.g., 80-150 mm³).[\[4\]](#)[\[5\]](#)
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
 - Monitor animal body weight and overall health throughout the study.

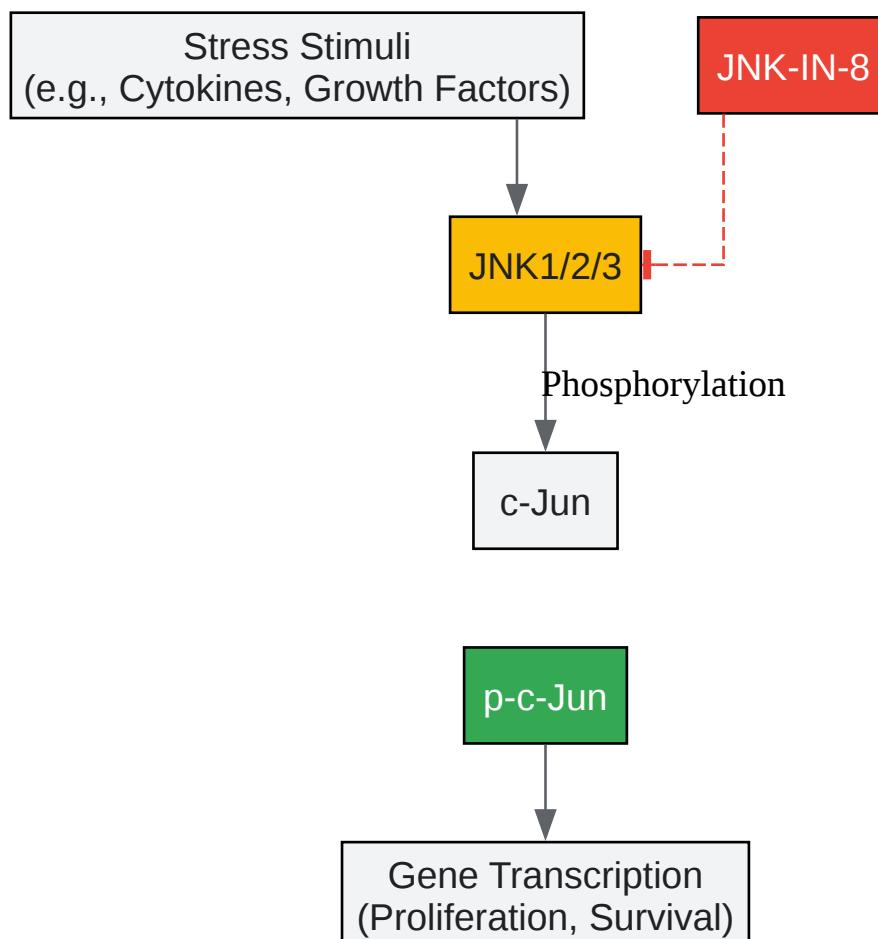
- Treatment Administration:
 - Randomize mice into treatment groups (e.g., vehicle control, JNK-IN-8 monotherapy, combination therapy).
 - Administer JNK-IN-8 or vehicle control via intraperitoneal injection according to the predetermined dose and schedule (e.g., 20 mg/kg daily or 30 mg/kg twice weekly).[4][6]
- Endpoint Analysis:
 - Continue treatment and monitoring until tumors reach a predetermined maximum size or for a specified duration.
 - At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for target engagement, immunohistochemistry for proliferation markers like Ki-67).[4]

Signaling Pathways and Mechanisms of Action

JNK-IN-8 exerts its anti-tumor effects through the modulation of several key signaling pathways.

JNK Signaling Pathway Inhibition

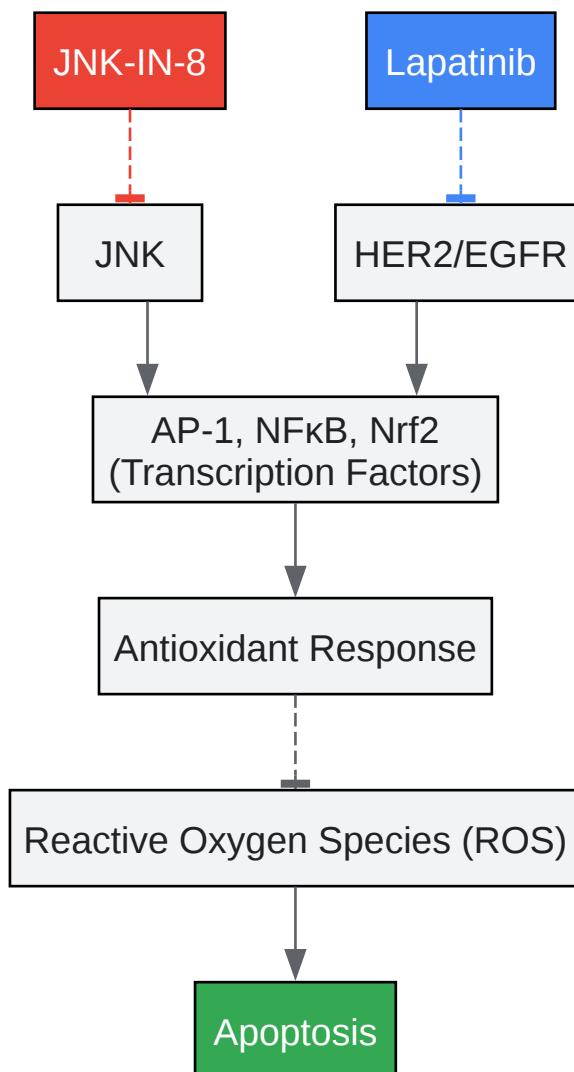
The primary mechanism of action of JNK-IN-8 is the irreversible inhibition of JNK1, JNK2, and JNK3. This blocks the phosphorylation of its downstream substrate, c-Jun, a critical transcription factor involved in cell proliferation, survival, and stress responses.[1][2]

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Caption: JNK-IN-8 inhibits the JNK signaling pathway.

Synergy with Lapatinib in TNBC

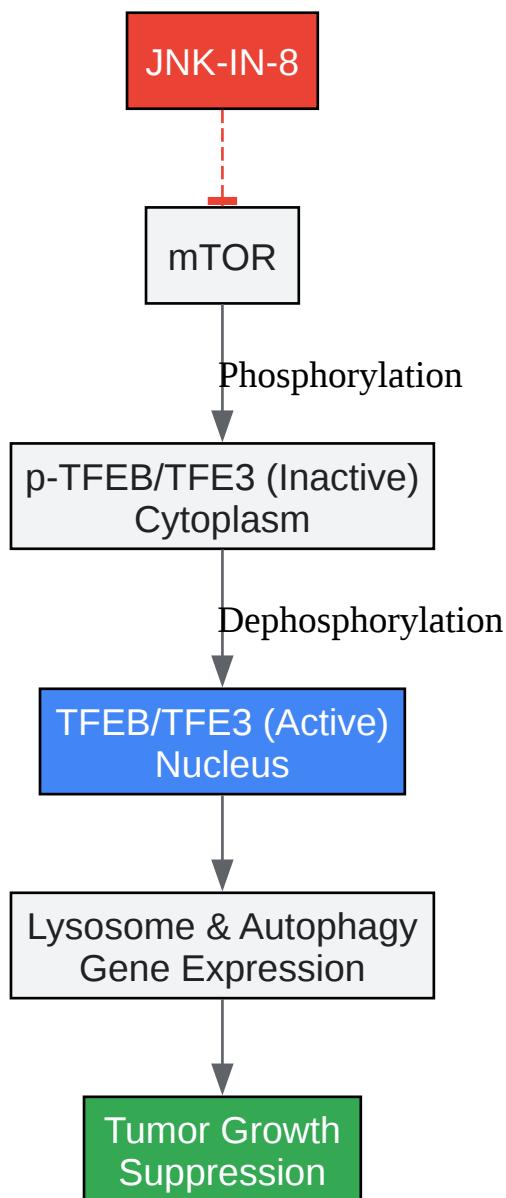
In TNBC models, JNK-IN-8 acts synergistically with the EGFR/HER2 inhibitor lapatinib.^[5] The combination treatment leads to the inhibition of the transcriptional activities of NFkB, AP-1 (of which c-Jun is a component), and Nrf2.^[5] This disrupts the antioxidant response, leading to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis.^[5]

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Caption: JNK-IN-8 and Lapatinib synergistic mechanism.

Induction of Lysosome Biogenesis and Autophagy

Recent studies have shown that JNK-IN-8 can also induce lysosome biogenesis and autophagy in TNBC cells.^[4] This effect is mediated through the activation of transcription factors TFEB and TFE3, which are regulated by mTOR signaling.^[4] JNK-IN-8 reduces the phosphorylation of mTOR targets, leading to the nuclear translocation of TFEB and TFE3 and the upregulation of their target genes involved in lysosomal and autophagic processes.^[4]



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Caption: JNK-IN-8 induces autophagy via mTOR-TFEB/TFE3.

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